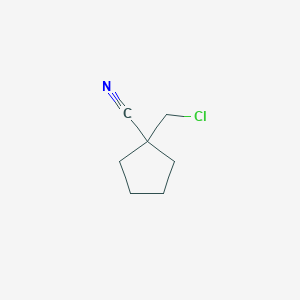
1-Chloromethyl-cyclopentanecarbonitrile
Descripción general
Descripción
1-Chloromethyl-cyclopentanecarbonitrile is a chemical compound with the molecular formula C7H10ClN .
Molecular Structure Analysis
The molecular structure of 1-Chloromethyl-cyclopentanecarbonitrile consists of a cyclopentane ring with a carbonitrile (CN) group and a chloromethyl (CH2Cl) group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloromethyl-cyclopentanecarbonitrile are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 1-Chloromethyl-cyclopentanecarbonitrile and its derivatives have been utilized in various synthesis and reaction processes. For instance, 1-(Chloromethyl)-1-methylsilacyclopentane was synthesized from dichloro(chloromethyl)methylsilane, serving as a starting substance for the synthesis of silacyclopentanes with functional groups in the methyl group (Vdovin et al., 1963).
Structural and Conformational Studies
- The compound has been a subject of experimental and computational studies to understand its structural parameters and conformational stability. For example, 1-chloromethyl-1-fluorosilacyclohexane was studied using Raman and infrared vibrational spectroscopy, revealing twelve different conformational forms with the chair axial trans conformer being the most stable (McFadden et al., 2020).
Photolysis Studies
- Photolysis studies of compounds similar to 1-Chloromethyl-cyclopentanecarbonitrile, like 1-chloro-1-nitrosocyclohexane, have provided insights into the behavior of geminal chloro-nitroso-compounds under certain conditions (Gowenlock et al., 1974).
Molecular Structure Analysis
- Comparative studies have been conducted on the molecular structure of derivatives of 1-Chloromethyl-cyclopentanecarbonitrile, like 1,2,3,4,5,6-hexamethylbenzenonium ions, to understand the effects of the environment and the nature of the R group on the structure (Borodkin et al., 1996).
Applications in Complex Compound Synthesis
- The compound has been used in the synthesis of novel mononuclear metal–organic compounds, demonstrating its versatility in complex chemical syntheses (Chen et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(chloromethyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c8-5-7(6-9)3-1-2-4-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGJKOPISDNFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloromethyl-cyclopentanecarbonitrile | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


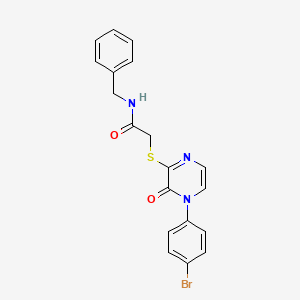

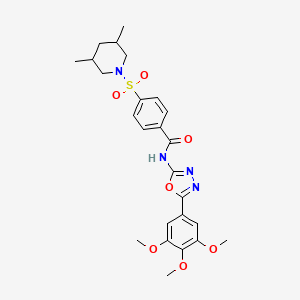
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2791455.png)
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2791457.png)

![1-Boc-4-[cis-2-aminocyclohexyl]piperazine](/img/structure/B2791461.png)
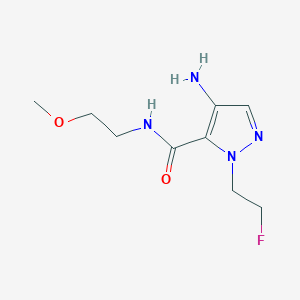
![Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2791464.png)
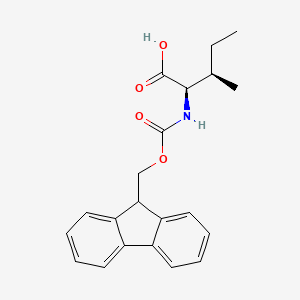
![(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2791466.png)
![5-[[(5-Chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2791467.png)
![N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide](/img/structure/B2791469.png)
![N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2791471.png)